N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide
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Overview
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and various industrial applications. This compound, in particular, features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a methoxybenzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves the following steps:
Preparation of 2H-1,2,3-triazole:
Attachment of the Ethyl Group: The ethyl group can be introduced through nucleophilic substitution reactions.
Introduction of the Methoxybenzenesulfonamide Group: This involves the reaction of the intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution Reactions: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Amines, reduced derivatives.
Substitution Products: Various triazole derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties. Biology: It has been studied for its antimicrobial and antioxidant properties, making it a potential candidate for developing new drugs. Medicine: Sulfonamides, including this compound, are used in the treatment of bacterial infections due to their ability to inhibit bacterial growth. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide exerts its effects involves the inhibition of bacterial enzymes, particularly those involved in the synthesis of folic acid. By inhibiting these enzymes, the compound prevents bacteria from producing essential components for their growth and replication.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Targets enzymes involved in the folic acid synthesis pathway.
Pathways: Inhibits the dihydropteroate synthase and dihydrofolate reductase enzymes, which are crucial for bacterial growth.
Comparison with Similar Compounds
Sulfonamides: Other sulfonamide derivatives with similar antimicrobial properties.
Triazoles: Other triazole compounds used in pharmaceuticals and agriculture.
Uniqueness: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to its specific combination of the triazole ring and the methoxybenzenesulfonamide group, which provides it with distinct chemical and biological properties compared to other sulfonamides and triazoles.
Properties
IUPAC Name |
2-methoxy-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-18-10-4-2-3-5-11(10)19(16,17)14-8-9-15-12-6-7-13-15/h2-7,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYUVYJQDFRPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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